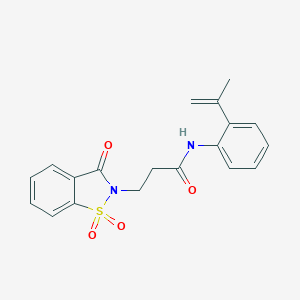![molecular formula C23H24N2O4S B301771 Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301771.png)
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. It has also been suggested that Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been found to inhibit the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the limitations of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of diseases such as diabetes and Alzheimer's disease. Another potential direction is the study of its potential use as a therapeutic agent for the treatment of cancer. Additionally, the development of new synthesis methods for Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate could lead to the production of more stable and water-soluble derivatives of this compound.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step process that includes the reaction of 3-isopropoxybenzaldehyde with thiosemicarbazide to produce 5-(3-isopropoxybenzylidene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic acid to produce Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C23H24N2O4S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5E)-3-methyl-4-oxo-5-[(3-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O4S/c1-5-28-22(27)17-9-11-18(12-10-17)24-23-25(4)21(26)20(30-23)14-16-7-6-8-19(13-16)29-15(2)3/h6-15H,5H2,1-4H3/b20-14+,24-23? |
InChI-Schlüssel |
GTAVXAXVQKGMKE-ZOAXWHFDSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC(C)C)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N,N-dibenzyl-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301704.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)